molecular formula C25H26O B12613082 4-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole CAS No. 649556-34-3

4-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole

Cat. No.: B12613082
CAS No.: 649556-34-3
M. Wt: 342.5 g/mol
InChI Key: MXHYSNBENMWWBY-UHFFFAOYSA-N
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Description

4-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole is an organic compound characterized by its unique structure, which includes a butenyl group attached to a bis(4-methylphenyl) moiety and an anisole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole typically involves the reaction of 4-methylbenzyl chloride with anisole in the presence of a base, followed by the addition of a butenyl group. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene or dichloromethane, and using a catalyst like palladium on carbon to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the butenyl group to a butyl group.

    Substitution: The anisole group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Conversion to butyl derivatives.

    Substitution: Formation of nitro or bromo derivatives.

Scientific Research Applications

4-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[4-Methoxy-3-methylphenyl]-4-oxobutenoic acid: Similar in structure but contains an oxobutenoic acid group instead of a butenyl group.

    4,4’-Bis(4-aminophenoxy)biphenyl: Contains aminophenoxy groups and a biphenyl core, differing in functional groups and overall structure.

Uniqueness

4-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields, including its potential use as a building block in organic synthesis and its exploration in biological research.

Properties

CAS No.

649556-34-3

Molecular Formula

C25H26O

Molecular Weight

342.5 g/mol

IUPAC Name

1-[4,4-bis(4-methylphenyl)but-3-enyl]-4-methoxybenzene

InChI

InChI=1S/C25H26O/c1-19-7-13-22(14-8-19)25(23-15-9-20(2)10-16-23)6-4-5-21-11-17-24(26-3)18-12-21/h6-18H,4-5H2,1-3H3

InChI Key

MXHYSNBENMWWBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=CCCC2=CC=C(C=C2)OC)C3=CC=C(C=C3)C

Origin of Product

United States

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